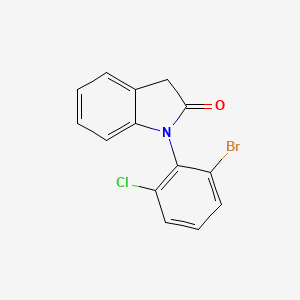![molecular formula C24H27NO3 B569529 N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester CAS No. 1404234-03-2](/img/new.no-structure.jpg)
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a phenyl group, and a carbamate ester, making it a subject of interest in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the naphthalenyloxy and phenylpropyl intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include naphthol, phenylpropyl bromide, and tert-butyl isocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. Industrial methods focus on maximizing efficiency and minimizing waste to ensure cost-effective production.
化学反応の分析
Types of Reactions
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other carbamate esters and naphthalene derivatives, such as:
- Naphthoic acid
- Naphthalenecarboxylic acid
- Naphthoyl chloride
Uniqueness
What sets N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic acid 1,1-dimethylethyl ester apart is its unique combination of structural features, which confer specific chemical and biological properties
特性
CAS番号 |
1404234-03-2 |
|---|---|
分子式 |
C24H27NO3 |
分子量 |
377.484 |
IUPAC名 |
tert-butyl N-(3-naphthalen-1-yloxy-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C24H27NO3/c1-24(2,3)28-23(26)25-21(19-11-5-4-6-12-19)16-17-27-22-15-9-13-18-10-7-8-14-20(18)22/h4-15,21H,16-17H2,1-3H3,(H,25,26) |
InChIキー |
DYLNOWNCGBJNMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



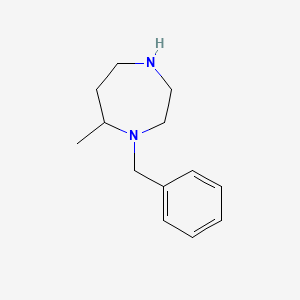
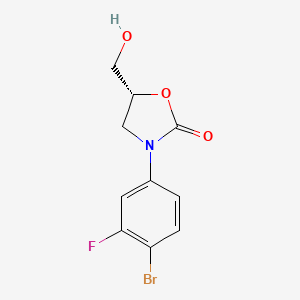
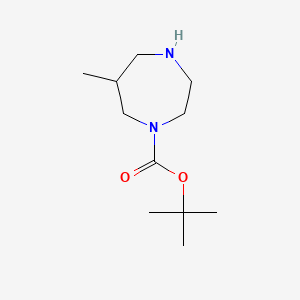
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)
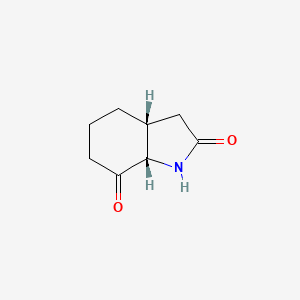
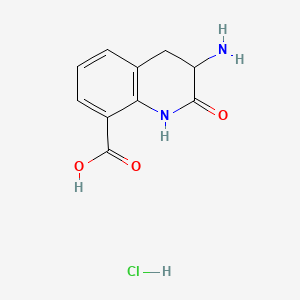
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)

